N-(2,6-diethylphenyl)-2-(2-ethyl-1H-benzimidazol-1-yl)-N-(methoxymethyl)acetamide
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Description
N-(2,6-diethylphenyl)-2-(2-ethyl-1H-benzimidazol-1-yl)-N-(methoxymethyl)acetamide is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.504. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism in Human and Rat Liver Microsomes
Research has shown that chloroacetamide herbicides, which are structurally related to N-(2,6-diethylphenyl)-2-(2-ethyl-1H-benzimidazol-1-yl)-N-(methoxymethyl)acetamide, undergo a complex metabolic activation pathway that could lead to carcinogenicity through the formation of DNA-reactive compounds. This pathway involves the metabolism of chloroacetamide to critical intermediates, demonstrating a metabolic activation pathway that could potentially lead to carcinogenic products (Coleman et al., 2000).
Novel Compound Synthesis and Characterization
A novel compound, N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio) acetamide, was synthesized, highlighting the diverse synthetic pathways available for benzimidazole-containing compounds and their structural characterization through NMR and other techniques. This showcases the compound's versatility in chemical synthesis and potential for further functionalization (Li Ying-jun, 2012).
Inhibition of Fatty Acid Synthesis in Algae
Chloroacetamides, including compounds structurally related to this compound, have been studied for their herbicidal action, specifically their inhibition of fatty acid synthesis in green algae. This highlights the potential environmental and ecological implications of these compounds (Weisshaar & Böger, 1989).
Antibacterial Activity of N-substituted Benzimidazoles
N-substituted phenyl acetamide benzimidazole derivatives, including structures similar to the target compound, have been synthesized and evaluated for their antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA). This research suggests potential applications of such compounds in addressing antibiotic resistance (Chaudhari et al., 2020).
Soil Adsorption and Herbicidal Efficacy
The soil adsorption, mobility, and herbicidal efficacy of chloroacetamide herbicides, related to the chemical structure of interest, have been studied, indicating the influence of soil properties on the activity of these compounds. This research is relevant for understanding the environmental behavior and agricultural applications of such herbicides (Peter & Weber, 1985).
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-(2-ethylbenzimidazol-1-yl)-N-(methoxymethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-5-17-11-10-12-18(6-2)23(17)26(16-28-4)22(27)15-25-20-14-9-8-13-19(20)24-21(25)7-3/h8-14H,5-7,15-16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPQIOCAEWOYAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CN2C3=CC=CC=C3N=C2CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.